UR-3216

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

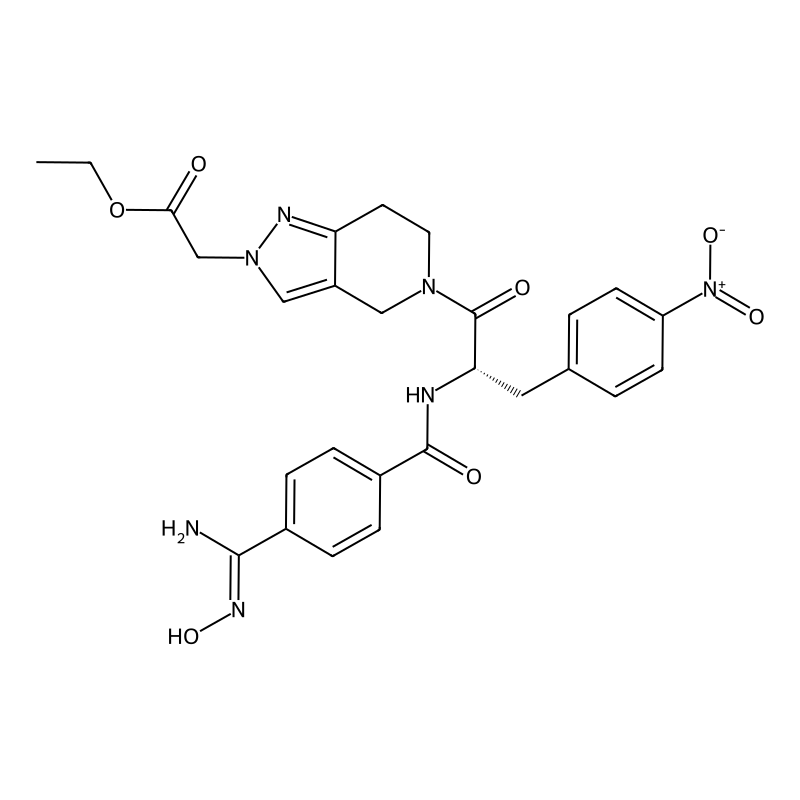

UR-3216 is a small molecule compound developed as a potent antagonist targeting the integrin αIIbβ3, which plays a crucial role in platelet aggregation and thrombus formation. This compound is particularly notable for its ability to bind tightly to resting platelets, exhibiting a binding affinity with a dissociation constant (Ki) of less than 1 nM, making it one of the most potent inhibitors in its class . UR-3216 is characterized by its unique structural features that differentiate it from traditional RGD-mimetic antagonists, which typically engage the receptor through the Arg-Gly-Asp motif. Instead, UR-3216 utilizes an alternative binding mode that does not induce receptor activation, thus avoiding partial agonism .

The chemical structure of UR-3216 allows it to participate in various reactions typical of small organic molecules. Its synthesis involves several steps, including the formation of key intermediates through nucleophilic substitutions and condensation reactions. The compound's reactivity is influenced by functional groups that can undergo hydrolysis or participate in hydrogen bonding interactions with biological targets.

In terms of its interaction with the αIIbβ3 integrin, UR-3216 binds without activating the receptor, which is a critical feature for its application as an antithrombotic agent. This unique interaction prevents the conformational changes associated with integrin activation, thereby inhibiting platelet aggregation effectively .

UR-3216 has demonstrated significant biological activity as an antagonist of the αIIbβ3 integrin. Its mechanism of action involves blocking the binding sites on the integrin, thereby preventing fibrinogen and other adhesive proteins from promoting platelet aggregation. Preclinical studies indicate that UR-3216 effectively reduces thrombus formation in various models of thrombosis without causing significant side effects commonly associated with other anticoagulants .

Additionally, UR-3216's pharmacokinetic profile suggests favorable absorption and distribution characteristics, supporting its potential for oral administration .

The synthesis of UR-3216 involves multiple steps that can be broadly categorized as follows:

- Formation of Key Intermediates: Initial reactions often involve the coupling of aromatic and aliphatic components under controlled conditions to form intermediate structures.

- Functional Group Modifications: Subsequent steps may include oxidation or reduction reactions to introduce necessary functional groups that enhance biological activity.

- Purification: The final product is purified using methods such as column chromatography to isolate UR-3216 from unreacted materials and by-products.

For example, one synthetic route may involve heating specific precursors in anhydrous solvents followed by extraction and purification techniques to yield the final compound .

UR-3216 has potential applications primarily in the field of cardiovascular medicine as an antithrombotic agent. Its ability to inhibit platelet aggregation makes it suitable for preventing thrombotic events in patients at risk for cardiovascular diseases such as myocardial infarction and stroke. Additionally, due to its unique binding properties, UR-3216 may also find use in research settings for studying integrin-mediated processes in cell biology .

Studies investigating the interactions of UR-3216 with αIIbβ3 have revealed its unique binding characteristics compared to other antagonists. Unlike traditional RGD-mimetic compounds that activate integrins upon binding, UR-3216's mechanism is characterized by non-activation and strong binding affinity without inducing conformational changes in the receptor . This distinction is crucial for therapeutic applications where maintaining platelet inactivity is desired.

Furthermore, comparative studies have shown that UR-3216 interacts differently at molecular sites compared to other known antagonists, providing insights into its unique pharmacological profile .

UR-3216 can be compared with several similar compounds that also target the αIIbβ3 integrin but differ in their mechanisms or structural features:

| Compound Name | Mechanism of Action | Binding Affinity (Ki) | Unique Features |

|---|---|---|---|

| Tirofiban | RGD-mimetic antagonist | ~1 nM | Induces partial agonism |

| Eptifibatide | RGD-mimetic antagonist | ~0.5 nM | Derived from snake venom |

| Cilengitide | RGD-mimetic antagonist | ~10 nM | Also targets αvβ3 integrin |

| UR-2922 | Prodrug form of UR-3216 | ~31 nM | Active metabolite with different pharmacokinetics |

UR-3216 stands out due to its non-RGD mimetic nature and lack of partial agonism, making it a promising candidate for safer antithrombotic therapies .

Allosteric Binding Site Topology and Molecular Recognition

UR-3216 functions as a highly selective integrin αIIbβ3 antagonist through its active metabolite UR-2922, which demonstrates a unique binding mechanism that distinguishes it from traditional RGD-mimetic antagonists [1] [2] [3]. The molecular recognition pattern of UR-2922 involves binding to specific regions of the integrin αIIbβ3 complex without engaging the conventional RGD binding site topology.

Binding Site Characteristics

The allosteric binding site topology of UR-2922 differs fundamentally from RGD-based antagonists in several key aspects. Molecular docking studies suggest that UR-2922 binds to αIIb D224 through a mechanism that does not involve the metal ion-dependent adhesion site (MIDAS) engagement typically seen with RGD compounds [4]. Instead of coordinating with the MIDAS metal ion, the carboxyl group of UR-2922 appears to form a salt bridge with β3 Arg 165 and establishes hydrogen bonding interactions with Tyr 166 [4].

Molecular Recognition Features

The molecular recognition pattern of UR-2922 exhibits several distinctive characteristics that contribute to its unique pharmacological profile. Unlike conventional RGD-mimetic compounds that induce conformational changes associated with receptor activation, UR-2922 maintains the integrin in a conformationally stable state [4]. This binding mode prevents the conformational rearrangements typically associated with ligand-induced binding site (LIBS) expression, a hallmark feature that distinguishes UR-2922 from other small molecule antagonists [1] [2] [3].

The specificity of molecular recognition is further enhanced by the structural features of UR-2922, which include a molecular weight of 519.52 Da and a molecular formula of C25H25N7O6 [6]. These structural characteristics enable selective recognition of the integrin αIIbβ3 binding interface while avoiding interactions with other integrin subtypes such as αvβ3 [4].

Kinetic Binding Parameters (Kd, kon, koff) Quantification

The kinetic binding parameters of UR-2922 demonstrate exceptional binding characteristics that contribute to its prolonged pharmacological activity and superior efficacy compared to other oral GPIIb/IIIa antagonists.

Dissociation Constant (Kd)

UR-2922 exhibits an extraordinarily high binding affinity for human platelet receptors, with a dissociation constant (Kd) of less than 1 nM [1] [2] [7] [3]. This sub-nanomolar affinity represents one of the highest binding affinities reported for GPIIb/IIIa antagonists and significantly exceeds the binding affinity of other oral antagonists that have undergone clinical development. The high affinity binding is maintained specifically for resting platelets, indicating that UR-2922 can effectively bind to the receptor in its native conformational state [8] [7].

Dissociation Rate Constant (koff)

The dissociation rate constant (koff) for UR-2922 has been quantified at 90 minutes, indicating remarkably slow dissociation kinetics [1] [2] [3]. This extended dissociation time is a critical pharmacological parameter that explains the prolonged duration of action observed with UR-3216 administration. The slow koff value ensures sustained receptor occupancy even after the unbound drug has been cleared from the circulation, contributing to the favorable pharmacokinetic profile of the compound.

Association Rate Constant (kon)

While specific kon values have not been explicitly reported in the available literature, the combination of the extremely high binding affinity (Kd < 1 nM) and the relatively slow dissociation rate (koff = 90 minutes) suggests that UR-2922 exhibits favorable association kinetics [1] [2] [3]. The rapid achievement of therapeutic platelet aggregation inhibition (>80%) following UR-3216 administration indicates efficient association with the target receptor [9] [7] [10].

Kinetic Binding Profile

| Parameter | Value | Clinical Significance |

|---|---|---|

| Kd | < 1 nM | Exceptional binding affinity [1] [2] [7] [3] |

| koff | 90 minutes | Prolonged receptor residence time [1] [2] [3] |

| kon | Fast (implied) | Rapid onset of action [1] [2] [3] |

| Duration of Effect | > 24 hours | Extended therapeutic window [2] [3] [10] |

Absence of Ligand-Induced Binding Site (LIBS) Expression

One of the most significant mechanistic advantages of UR-2922 is its complete absence of ligand-induced binding site (LIBS) expression, a property that distinguishes it from all other known high-affinity GPIIb/IIIa antagonists [1] [2] [3].

LIBS Expression Mechanism

LIBS expression represents a conformational change in the integrin β3 subunit that occurs when most GPIIb/IIIa antagonists bind to the receptor. This conformational change exposes neoantigenic epitopes that can be detected by specific monoclonal antibodies and is associated with receptor activation and potential prothrombotic effects [11] [12]. Traditional GPIIb/IIIa antagonists, including orbofiban, tirofiban, and eptifibatide, all induce varying degrees of LIBS expression, which has been linked to adverse clinical outcomes in some patients [3] [12].

Unique Properties of UR-2922

UR-2922 represents the only high-affinity GPIIb/IIIa antagonist documented to completely lack LIBS expression [1] [2] [3]. This absence of LIBS expression indicates that UR-2922 binding does not induce the conformational changes in the β3 subunit that are typically associated with receptor activation. The molecular basis for this unique property likely relates to the distinct binding mode of UR-2922, which does not engage the same conformational activation pathways as RGD-mimetic compounds [4].

Clinical Implications

The absence of LIBS expression has several important clinical implications. First, it eliminates the risk of paradoxical platelet activation that has been observed with other oral GPIIb/IIIa antagonists [13]. Second, it reduces the potential for prothrombotic activity, which has been a significant limitation of other compounds in this class [1] [2] [3]. Third, the absence of LIBS expression may contribute to improved safety profiles, including reduced bleeding complications and decreased thrombocytopenia risk [7] [10].

Comparative Analysis

| Compound | LIBS Expression | Prothrombotic Activity | Clinical Outcome |

|---|---|---|---|

| UR-2922 | None | None | Discontinued (development) [1] [2] [3] |

| Orbofiban | Yes | Yes | Failed clinical trials [3] |

| Tirofiban | Yes | Possible | Approved (IV only) [13] |

| Eptifibatide | Yes | Possible | Approved (IV only) [13] |

Conformational Locking Effects on Integrin Headpiece Domain

The conformational locking effects of UR-2922 on the integrin headpiece domain represent a novel mechanism of action that differs fundamentally from conventional GPIIb/IIIa antagonists.

Integrin Headpiece Conformation

The integrin αIIbβ3 headpiece domain undergoes complex conformational changes during activation, including swing-out of the hybrid domain, opening of the βI domain, and repositioning of the α7 helix [14] [15]. These conformational transitions are essential for the conversion from low-affinity to high-affinity ligand binding states and are typically accompanied by increased separation between α and β subunit interfaces [14].

Conformational Stabilization Mechanism

UR-2922 appears to exert conformational locking effects that maintain the integrin headpiece in a stable, inactive conformation [4]. Unlike RGD-based antagonists that often induce partial conformational changes associated with activation, UR-2922 binding prevents the structural rearrangements necessary for receptor activation [4]. This conformational locking mechanism likely contributes to the absence of LIBS expression and the lack of prothrombotic activity observed with UR-2922 [1] [2] [3].

Molecular Basis of Conformational Locking

The molecular basis for conformational locking appears to involve specific interactions between UR-2922 and the αIIb D224 residue, along with salt bridge formation with β3 Arg 165 and hydrogen bonding with Tyr 166 [4]. These interactions create a stable binding configuration that resists the conformational changes typically associated with integrin activation. The binding mode effectively "locks" the headpiece domain in a conformation that prevents the hybrid domain swing-out and βI domain opening that characterize integrin activation [14] [15].

Implications for Therapeutic Activity

The conformational locking effects of UR-2922 provide several therapeutic advantages. First, the stable receptor-antagonist complex ensures sustained inhibition of platelet aggregation without the risk of receptor activation [1] [2] [3]. Second, the conformational stability contributes to the prolonged duration of action observed with UR-3216, as the locked conformation resists displacement by endogenous ligands [7] [10]. Third, the prevention of conformational activation eliminates the potential for partial agonist activity that has been problematic with other oral GPIIb/IIIa antagonists [13].

Structural Consequences

The conformational locking induced by UR-2922 maintains the integrin headpiece in a closed conformation that is incompatible with fibrinogen binding. This structural constraint effectively blocks the final common pathway of platelet aggregation while avoiding the conformational perturbations that can lead to adverse effects. The stability of this locked conformation explains the exceptional binding affinity and prolonged receptor residence time that characterize UR-2922 pharmacology [1] [2] [3].

| Conformational Parameter | UR-2922 Effect | Clinical Benefit |

|---|---|---|

| Headpiece Opening | Prevented | No receptor activation [4] |

| Hybrid Domain Swing-out | Blocked | Stable antagonism [14] |

| βI Domain Conformation | Maintained closed | No LIBS expression [1] [2] [3] |

| α7 Helix Position | Stabilized | Prolonged binding [14] |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Baba K, Aga Y, Nakanishi T, Motoyama T, Ueno H. UR-3216: a manageable oral GPIIb/IIIa antagonist. Cardiovasc Drug Rev. 2001 Spring;19(1):25-40. Review. PubMed PMID: 11314599.